Tyrphostin 25

Catalog No.
S576127
CAS No.
118409-58-8
M.F
C10H6N2O3
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin 25

CAS Number

118409-58-8

Product Name

Tyrphostin 25

IUPAC Name

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H

InChI Key

YZOFLYUAQDJWKV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N

Synonyms

(3,4,5-trihydroxybenzylidene)-malononitrile, tyrphostin 25, tyrphostin A25, tyrphostin-25

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N

Inhibition of Endocytosis in Hepatocytes

Field: Cellular Biology

Application: Tyrphostin 25 has been shown to inhibit endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) by cultured rat hepatocytes .

Method: The compound was applied at a concentration of 100 μM .

Results: The study demonstrated that Tyrphostin 25 can effectively inhibit endocytosis in this context .

Prevention of Growth in Small Cell Lung Cancer (SCLC) Cells

Field: Oncology

Application: Tyrphostin 25 has been demonstrated to prevent basal and neuropeptide-stimulated growth in small cell lung cancer (SCLC) cells .

Results: The compound was effective in preventing growth in SCLC cells .

Inhibition of ATP-Mediated Activation of PAF:acyllyso-GPC Transacetylase

Field: Biochemistry

Application: Tyrphostin 25 has been used to inhibit the ATP-mediated activation of an endothelia platelet activating factor (PAF):acyllyso-GPC transacetylase .

Method: The compound was applied at concentrations ranging from 0-50 μM .

Results: Tyrphostin 25 was successful in inhibiting the ATP-mediated activation of this enzyme .

Reduction of Cell Migration Response to Osteopontin in Mammary Epithelial Cells

Application: A study in mammary epithelial cells has indicated that Tyrphostin 25 notably diminishes the cell migration response to osteopontin .

Results: The study found that Tyrphostin 25 can significantly reduce the cell migration response to osteopontin .

Blocking of Endothelin-1 Induced Gap Junction Closure in Ovarian Carcinoma Cells

Application: Endothelin-1 induced gap junction closure in human ovarian carcinoma cells has been blocked by application of Tyrphostin 25 .

Results: The study demonstrated that Tyrphostin 25 can effectively block gap junction closure in this context .

Transcriptional Repression in HeLa Cells

Field: Molecular Biology

Application: Tyrphostin 25 has been used for studying its effect on transcriptional repression induced by the adenoviral oncoprotein, E1a, in HeLa cells .

Results: The study found that Tyrphostin 25 can affect transcriptional repression in this context .

Migration Inhibition in IEC-6 Cells

Application: Tyrphostin 25 has also been used to study the migration inhibition in IEC-6 cells .

Results: The study found that Tyrphostin 25 can inhibit cell migration in IEC-6 cells .

Tyrphostin 25, also known as RG-50875, is a synthetic compound classified as a protein tyrosine kinase inhibitor. Its chemical formula is C10_{10}H6_6N2_2O3_3, and it has a molecular weight of approximately 202.17 Da. Tyrphostin 25 is particularly noted for its role in inhibiting the epidermal growth factor receptor (EGFR), making it significant in cancer research and treatment strategies. The compound's structure is derived from natural products, specifically erbstatin, which serves as a foundation for various tyrphostins designed to modulate kinase activity .

Tyrphostin A25 acts as a competitive inhibitor of protein tyrosine kinases (PTKs). It binds to the ATP-binding pocket of PTKs, preventing the binding of ATP, the essential energy source for PTK activity []. This inhibition disrupts the phosphorylation of target proteins by PTKs, thereby interfering with downstream signaling pathways.

Studies have shown that Tyrphostin A25 inhibits various PTKs, including the epidermal growth factor receptor (EGFR) []. EGFR is a well-characterized PTK involved in cell proliferation and survival. Inhibition of EGFR by Tyrphostin A25 has been shown to suppress the growth of cancer cells [].

That typically include heterocyclization and oxidation processes. A common synthetic route includes the use of starting materials that undergo transformations to form the tyrphostin core structure. Specific methodologies may vary, but they often leverage established organic synthesis techniques to ensure high purity and yield .

For example, one synthesis method may involve:

  • Formation of the core structure: Utilizing appropriate reagents to create the basic scaffold.
  • Functionalization: Introducing specific functional groups that enhance biological activity.
  • Purification: Employing crystallization or chromatography techniques to isolate the final product.

The biological activity of Tyrphostin 25 has been extensively studied, particularly regarding its effects on cell signaling pathways. It has been shown to inhibit the proliferation of various cancer cell lines by blocking EGFR-mediated signaling. This action results in decreased cellular responses to growth factors, ultimately leading to apoptosis in sensitive tumor cells . Additionally, studies indicate that Tyrphostin 25 may influence other cellular processes, such as protein methylation, further implicating its role in cellular regulation .

Tyrphostin 25 has significant applications in pharmacology and cancer research due to its inhibitory effects on tyrosine kinases. It is primarily utilized in:

  • Cancer therapy: As an experimental agent targeting tumors with overexpressed EGFR.
  • Research: In studies investigating signal transduction pathways and cellular responses to growth factors.

Moreover, its ability to inhibit specific kinases makes it a valuable tool for understanding kinase-related diseases beyond cancer, including metabolic disorders and cardiovascular diseases .

Interaction studies involving Tyrphostin 25 have focused on its binding affinity and selectivity towards various tyrosine kinases. Research indicates that Tyrphostin 25 exhibits competitive inhibition against EGFR, demonstrating a strong affinity for the ATP-binding site. Studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have provided insights into its kinetic parameters and interaction dynamics with target proteins .

Furthermore, investigations into potential off-target effects are critical for assessing the safety profile of Tyrphostin 25 in therapeutic contexts.

Several compounds share structural and functional similarities with Tyrphostin 25, primarily within the class of protein tyrosine kinase inhibitors. Here are some notable examples:

Compound NameStructure SimilarityTarget KinaseUnique Features
Tyrphostin A25YesNon-selective kinaseDerived from erbstatin; broader inhibition
GefitinibYesEGFRSelective inhibitor; FDA-approved for NSCLC
ErlotinibYesEGFRUsed in lung cancer; similar mechanism
LapatinibYesEGFR/HER2Dual-targeting; used in breast cancer

Tyrphostin 25 is unique due to its specific competitive inhibition profile against EGFR without affecting other kinases significantly, which may lead to fewer side effects compared to broader inhibitors like Tyrphostin A25 . Moreover, its distinct structural features provide opportunities for further modifications aimed at enhancing potency or selectivity.

Competitive Inhibition Mechanisms

Tyrphostin 25 operates as a competitive inhibitor by targeting the substrate-binding site of the EGFR tyrosine kinase domain. Unlike ATP-competitive inhibitors, which block the kinase’s ATP-binding pocket, Tyrphostin 25 mimics the tyrosine substrate, preventing its phosphorylation and subsequent activation of downstream signaling cascades [1]. Structural studies reveal that its (4,5-trihydroxybenzylidene)malononitrile backbone facilitates binding to the substrate subsite, effectively halting autophosphorylation events critical for EGFR dimerization [1] [4]. This mechanism is distinct from quinazoline-based inhibitors like gefitinib, which compete for ATP binding, highlighting Tyrphostin 25’s unique mode of substrate-level interference [1] [4].

EGFR Tyrosine Kinase Inhibition Pathways

EGFR inhibition by Tyrphostin 25 disrupts multiple downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt axes. By blocking receptor autophosphorylation at tyrosine residues (e.g., Y1068, Y1086), the compound impedes recruitment of adaptor proteins like Grb2 and Shc, thereby attenuating proliferative and survival signals [1] [4]. Experimental evidence demonstrates that Tyrphostin 25 (50 µM) suppresses osteopontin-induced migration in mammary epithelial cells, underscoring its role in modulating cytoskeletal dynamics through EGFR-dependent mechanisms [1]. Furthermore, its inhibition of ATP-mediated platelet-activating factor transacetylase activation suggests broader regulatory effects on lipid signaling networks [1].

GPR35 Agonist Activity

In addition to EGFR inhibition, Tyrphostin 25 acts as a potent GPR35 agonist, with half-maximal inhibitory and effective concentrations (IC₅₀ and EC₅₀) of 0.94 µM and 5.3 µM, respectively [3] [4]. GPR35, an orphan receptor linked to metabolic and immune regulation, undergoes conformational changes upon Tyrphostin 25 binding, triggering β-arrestin recruitment and downstream G protein signaling [3] [4]. This dual functionality positions Tyrphostin 25 as a unique pharmacological probe for studying crosstalk between receptor tyrosine kinases and G protein-coupled receptors. Notably, its agonist activity persists even at concentrations below those required for EGFR inhibition, suggesting context-dependent signaling modulation [3] [4].

Interaction with Nucleotide Cyclases

While direct evidence linking Tyrphostin 25 to nucleotide cyclases remains limited, its activation of GPR35 may indirectly influence cyclic adenosine monophosphate (cAMP) levels. GPR35 couples preferentially to Gα₁₃ proteins, which modulate adenylate cyclase activity and cAMP production in certain cell types [3] [4]. However, explicit studies measuring cAMP or cyclic guanosine monophosphate (cGMP) changes in response to Tyrphostin 25 are absent from current literature, highlighting a gap in understanding its full cyclase-related effects.

Non-competitive Inhibition Mechanisms

Beyond competitive EGFR inhibition, Tyrphostin 25 exhibits non-competitive antagonism at γ-aminobutyric acid type A (GABAA) receptors. Electrophysiological studies show that Tyrphostin 25 reduces GABA-activated currents in α1β1γ2S receptor constructs by 73%, independent of tyrosine residue mutations or kinase activity [5]. This effect, observed at concentrations ≥10 µM, suggests a direct interaction with the receptor’s transmembrane or extracellular domains, distinct from its canonical kinase-targeting roles [5]. Such pleiotropic activity underscores the importance of dose-dependent profiling when interpreting experimental outcomes.

Comparative Mechanisms with Related Tyrosine Kinase Inhibitors

Tyrphostin 25’s mechanistic profile diverges significantly from other EGFR inhibitors, as illustrated in Table 1. Unlike the ATP-competitive inhibitor AG-1478 (IC₅₀ = 21.4 mg/kg), Tyrphostin 25 targets substrate binding and lacks cardiotoxic effects associated with chronic EGFR suppression [2] [4]. Similarly, genistein, a broad-spectrum tyrosine kinase inhibitor, non-competitively inhibits GABAA receptors but lacks GPR35 agonist activity, limiting its utility in studying GPCR–RTK crosstalk [5].

Table 1: Comparative Mechanisms of Select Tyrosine Kinase Inhibitors

CompoundPrimary TargetMechanismIC₅₀/EC₅₀Secondary Targets
Tyrphostin 25EGFRSubstrate-competitive3 µM (EGFR) [1]GPR35 (EC₅₀ = 5.3 µM) [3] [4]
AG-1478EGFRATP-competitive21.4 mg/kg [2]TRPM6 channel [2]
GenisteinMultiple TKNon-competitive35.7 µM (GABA) [5]GABAA receptors [5]

Fundamental Mechanisms of Adenosine Triphosphate Signaling Inhibition

Tyrphostin 25 demonstrates remarkable specificity in modulating adenosine triphosphate-mediated cellular responses through its competitive inhibition of tyrosine kinases. Research conducted on rat aorta smooth muscle cells has revealed that extracellular adenosine triphosphate, released from sympathetic nerves and platelets, stimulates cellular growth through tyrosine kinase-dependent pathways [1] [2]. The compound effectively interrupts this signaling cascade by binding to the substrate subsite of protein tyrosine kinases, preventing the phosphorylation of downstream target proteins essential for cellular proliferation.

When applied at concentrations of 10^-5 M (10 μM), Tyrphostin 25 exhibits no effect on basal deoxyribonucleic acid synthesis, indicating its selective action specifically on adenosine triphosphate-stimulated pathways rather than general cellular metabolism [1] [2]. This specificity is particularly important for research applications where investigators need to distinguish between adenosine triphosphate-dependent and adenosine triphosphate-independent cellular processes.

Quantitative Analysis of Cellular Proliferation Inhibition

The inhibitory effects of Tyrphostin 25 on adenosine triphosphate-stimulated cellular responses demonstrate dose-dependent characteristics that provide valuable insights into the compound's mechanism of action. In rat aorta smooth muscle cells, the compound produces a concentration-dependent reduction in adenosine triphosphate-stimulated deoxyribonucleic acid synthesis, as measured by tritiated thymidine incorporation [1] [2]. This effect persists even when adenosine triphosphate concentrations are increased, suggesting that Tyrphostin 25 acts as a noncompetitive inhibitor with respect to adenosine triphosphate itself, while maintaining competitive inhibition characteristics with regard to tyrosine kinase substrates.

The compound's effectiveness in blocking cellular proliferation extends beyond immediate biochemical effects to encompass longer-term cellular responses. After 72 hours of incubation, Tyrphostin 25 significantly reduces the increase in total cell number that normally accompanies adenosine triphosphate stimulation [1] [2]. This prolonged effect suggests that the compound not only inhibits acute signaling events but also prevents the sustained activation of growth-promoting pathways that are essential for cellular multiplication.

ParameterValue/ResultCell TypeCitation
Concentration Used10^-5 M (10 μM)Rat aorta smooth muscle cells [1] [2]
Effect on ATP-stimulated DNA synthesisDose-dependent reductionRat aorta smooth muscle cells [1] [2]
Effect on cell proliferationDose-dependent inhibitionRat aorta smooth muscle cells [1] [2]
Effect on basal DNA synthesisNo effectRat aorta smooth muscle cells [1] [2]
Duration of ATP stimulation72 hoursRat aorta smooth muscle cells [1] [2]
Mechanism of actionCompetitive inhibition of tyrosine kinasesRat aorta smooth muscle cells [1] [2]

Comparative Analysis with Other Tyrphostin Compounds

The effectiveness of Tyrphostin 25 in modulating adenosine triphosphate-mediated signaling has been evaluated in comparison with other members of the tyrphostin family. Research indicates that six other tyrphostin compounds exhibit slightly greater potency than Tyrphostin 25, while maintaining equal efficacy in inhibiting adenosine triphosphate-stimulated cellular responses [1] [2]. This comparative analysis provides important context for understanding the structure-activity relationships within the tyrphostin family and helps researchers select the most appropriate compound for specific experimental applications.

The consistent efficacy across different tyrphostin compounds suggests that the basic tyrphostin structure contains essential pharmacophoric elements necessary for tyrosine kinase inhibition. However, the variations in potency indicate that specific structural modifications can enhance the compound's binding affinity or selectivity for particular tyrosine kinase subtypes. This information is valuable for medicinal chemists working to develop more potent and selective tyrphostin derivatives for research applications.

Tyrosine Phosphorylation Pathway Studies

Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition

Tyrphostin 25 serves as a valuable research tool for investigating epidermal growth factor receptor tyrosine kinase signaling pathways, demonstrating potent inhibitory activity with an IC50 value of 3 μM [3] [4] [5]. This selective inhibition makes the compound particularly useful for studies aimed at understanding the role of epidermal growth factor receptor activation in cellular processes such as proliferation, differentiation, and survival. The compound functions as a competitive inhibitor, binding to the substrate subsite of the epidermal growth factor receptor kinase domain and preventing the phosphorylation of tyrosine residues on target proteins.

The mechanism of epidermal growth factor receptor inhibition by Tyrphostin 25 involves competitive binding at the substrate recognition site rather than the adenosine triphosphate binding pocket, distinguishing it from other classes of tyrosine kinase inhibitors [6]. This unique binding mode allows researchers to specifically study substrate-dependent signaling events while maintaining adenosine triphosphate-dependent processes that are not directly related to epidermal growth factor receptor activation.

Protein Tyrosine Kinase pp60c-src Interactions

Studies investigating the interaction between Tyrphostin 25 and protein tyrosine kinase pp60c-src have revealed important insights into the compound's stability and mechanism of action. Research has demonstrated that the inhibitory effects of Tyrphostin 25 on pp60c-src activity are related to the compound's inherent instability, which leads to the formation of degradation products that exhibit enhanced inhibitory potency [7]. This finding has significant implications for research applications, as it suggests that the observed biological effects may result from both the parent compound and its metabolites.

The instability of Tyrphostin 25 and the formation of more potent inhibitory products explain the delayed inhibition sometimes observed in epidermal growth factor receptor kinase activity studies [7]. One isolated degradation product demonstrated at least 10-fold greater inhibitory activity toward both pp60c-src and epidermal growth factor receptor kinase compared to the parent Tyrphostin 25 compound. This enhanced activity underscores the importance of careful experimental design and interpretation when using Tyrphostin 25 in research applications.

Focal Adhesion Kinase Modulation

Tyrphostin 25 has been extensively studied for its effects on focal adhesion kinase, a critical mediator of cell adhesion and migration processes. The compound demonstrates variable inhibitory effects on focal adhesion kinase phosphorylation, with effectiveness depending on the specific experimental conditions and stimuli used [8]. In serum-stimulated cellular responses, Tyrphostin 25 shows different inhibitory patterns compared to lysophosphatidic acid-stimulated responses, suggesting that the compound may have differential effects on various upstream signaling pathways that converge on focal adhesion kinase.

The ability of Tyrphostin 25 to prevent focal adhesion kinase phosphorylation and the subsequent assembly of focal adhesions and stress fibers provides researchers with a valuable tool for investigating the role of tyrosine phosphorylation in cytoskeletal reorganization [8]. However, the compound's effectiveness varies depending on the specific growth factor or stimulus used, highlighting the importance of experimental design in focal adhesion kinase research applications.

Target/SubstrateIC50 ValueInhibition TypeMechanismCitation
Epidermal Growth Factor Receptor3 μMCompetitiveSubstrate subsite binding [3] [4] [5]
Protein Tyrosine Kinase pp60c-srcVariable (related to instability)CompetitiveSubstrate subsite binding [7]
Focal Adhesion KinaseVariableCompetitiveSubstrate subsite binding [8]
Platelet-Derived Growth Factor ReceptorSimilar to EGFRCompetitiveSubstrate subsite binding [4] [5]
Insulin Receptor Tyrosine KinaseSimilar to EGFRCompetitiveSubstrate subsite binding [5]
Guanylyl Cyclase C15 μMNoncompetitiveCyclase domain inhibition [9]

Platelet-Derived Growth Factor Receptor and Insulin Receptor Interactions

The inhibitory effects of Tyrphostin 25 extend beyond epidermal growth factor receptor to encompass other members of the receptor tyrosine kinase family, including platelet-derived growth factor receptor and insulin receptor tyrosine kinases. These interactions demonstrate similar inhibitory potencies to those observed with epidermal growth factor receptor, suggesting that Tyrphostin 25 recognizes common structural features present in the substrate binding sites of various receptor tyrosine kinases [4] [5].

The broad-spectrum inhibitory activity of Tyrphostin 25 across multiple receptor tyrosine kinases makes it a valuable tool for investigating the general principles of tyrosine kinase signaling while also highlighting the need for careful experimental controls when studying specific receptor pathways. Researchers must consider the potential for cross-reactivity when interpreting results from studies using Tyrphostin 25 as a pharmacological tool.

Guanylyl Cyclase C Inhibition

Beyond its effects on protein tyrosine kinases, Tyrphostin 25 has been found to inhibit guanylyl cyclase C, a receptor for guanylin, uroguanylin, and heat-stable enterotoxin. This inhibition occurs through a noncompetitive mechanism with an IC50 value of approximately 15 μM, distinguishing it from the competitive inhibition observed with protein tyrosine kinases [9]. The noncompetitive nature of guanylyl cyclase C inhibition suggests that Tyrphostin 25 binds to a site distinct from the substrate binding pocket, possibly affecting the overall conformation or activity of the enzyme.

The inhibition of guanylyl cyclase C by Tyrphostin 25 extends to other nucleotide cyclases, including soluble guanylyl cyclase and adenylyl cyclases, indicating that the compound may have broader effects on cyclic nucleotide signaling pathways [9]. This finding is particularly relevant for researchers studying the crosstalk between tyrosine kinase and cyclic nucleotide signaling pathways, as it suggests that Tyrphostin 25 may simultaneously affect multiple signaling systems.

Fos-Protein Expression Research

Adenosine Triphosphate-Induced Fos-Protein Expression

The study of Fos-protein expression represents one of the most significant applications of Tyrphostin 25 in cell signaling research. When rat aorta smooth muscle cells are stimulated with 10^-5 M adenosine triphosphate for 2 hours, nearly all cells (87 ± 5%) exhibit intense staining with anti-Fos antibodies, compared to only 1 ± 2% of cells showing weak staining in control conditions [1] [2]. This dramatic induction of Fos-protein expression demonstrates the powerful transcriptional effects of adenosine triphosphate signaling and provides a sensitive marker for monitoring cellular activation.

The induction of Fos-protein expression by adenosine triphosphate occurs through tyrosine kinase-dependent pathways, as evidenced by the significant reduction in Fos-positive cells when Tyrphostin 25 is applied concurrently with adenosine triphosphate stimulation [1] [2]. Under these conditions, the percentage of Fos-positive cells decreases dramatically to 14 ± 2%, representing approximately an 85% reduction in the adenosine triphosphate-induced response. This substantial inhibition demonstrates the critical role of tyrosine kinase activity in mediating the transcriptional effects of adenosine triphosphate.

Mechanisms of Fos-Protein Expression Inhibition

The inhibition of Fos-protein expression by Tyrphostin 25 provides valuable insights into the signaling pathways that connect cell surface receptor activation to nuclear gene expression. The compound's ability to prevent Fos induction suggests that tyrosine kinase activity is required for the transmission of adenosine triphosphate-generated signals from the cell membrane to the nucleus [1] [2]. This finding is consistent with the known role of tyrosine kinases in activating downstream signaling cascades that ultimately lead to the phosphorylation and activation of transcription factors.

The specific targeting of Fos-protein expression by Tyrphostin 25 also highlights the compound's utility in studying immediate early gene responses to extracellular stimuli. Fos-protein serves as a component of the activator protein-1 transcription factor complex, which regulates the expression of numerous genes involved in cellular proliferation, differentiation, and survival [10]. By blocking Fos induction, Tyrphostin 25 allows researchers to investigate the downstream consequences of activator protein-1 inhibition and to determine which cellular responses are dependent on this transcriptional pathway.

Temporal Dynamics of Fos-Protein Expression

The temporal characteristics of Fos-protein expression and its inhibition by Tyrphostin 25 provide important information about the kinetics of adenosine triphosphate-mediated signaling. The 2-hour time point used in these studies represents a period when Fos-protein expression is typically at its peak following stimulation with growth factors or other mitogens [1] [2]. The ability of Tyrphostin 25 to effectively block Fos induction at this time point suggests that the compound interferes with early signaling events that are necessary for transcriptional activation.

The quantitative analysis of Fos-protein expression using immunofluorescence techniques allows for precise measurement of the compound's inhibitory effects at the single-cell level [1] [2]. This approach provides greater sensitivity and specificity compared to biochemical assays that measure average protein levels across entire cell populations. The dramatic reduction in the percentage of Fos-positive cells observed with Tyrphostin 25 treatment indicates that the compound's effects are consistent across the majority of cells in the culture, rather than being limited to a small subpopulation of particularly sensitive cells.

ParameterValueCell TypeMethodCitation
ATP concentration for Fos induction10^-5 MRat aorta smooth muscle cellsImmunofluorescence [1] [2]
Fos-positive cells (control)1 ± 2%Rat aorta smooth muscle cellsAnti-Fos antibody staining [1] [2]
Fos-positive cells (ATP treatment)87 ± 5%Rat aorta smooth muscle cellsAnti-Fos antibody staining [1] [2]
Fos-positive cells (ATP + Tyrphostin 25)14 ± 2%Rat aorta smooth muscle cellsAnti-Fos antibody staining [1] [2]
Incubation time2 hoursRat aorta smooth muscle cellsImmunofluorescence [1] [2]
Staining intensity reductionSignificant reductionRat aorta smooth muscle cellsQuantitative analysis [1] [2]

Comparative Analysis with Other Transcription Factors

While Tyrphostin 25 effectively inhibits Fos-protein expression, research has revealed differential effects on other transcription factors within the immediate early gene family. Studies using different tyrphostin compounds have shown variable effects on c-myc messenger ribonucleic acid expression, with some compounds reducing c-fos levels while having no effect on c-myc expression [11] [12]. This selectivity suggests that different immediate early genes may be regulated through distinct signaling pathways, some of which are more dependent on tyrosine kinase activity than others.

The selective inhibition of Fos-protein expression without affecting all transcriptional responses provides researchers with a tool for dissecting the specific roles of different transcription factors in cellular responses to extracellular stimuli. This selectivity is particularly valuable for understanding the complex networks of gene expression that are activated during cellular proliferation and differentiation processes.

Implications for Cell Cycle Regulation

The inhibition of Fos-protein expression by Tyrphostin 25 has important implications for understanding cell cycle regulation and the transition from quiescent to proliferative states. Fos-protein is a key component of the transcriptional machinery that drives the expression of genes required for progression through the G1 phase of the cell cycle [10]. By blocking Fos induction, Tyrphostin 25 effectively prevents cells from responding to growth-promoting signals and entering the cell cycle.

This mechanism of action makes Tyrphostin 25 a valuable tool for studying the molecular events that control cell cycle entry and progression. The compound's ability to selectively inhibit growth factor-induced Fos expression while leaving basal cellular functions intact provides researchers with a means of investigating the specific contributions of tyrosine kinase signaling to cell cycle regulation.

Calcium Signaling Independence

Adenosine Triphosphate-Induced Calcium Influx

One of the most significant findings in Tyrphostin 25 research is the demonstration that the compound does not inhibit adenosine triphosphate-induced calcium influx in vascular smooth muscle cells. This finding provides crucial evidence for the existence of distinct signaling pathways that mediate different cellular responses to adenosine triphosphate stimulation [1] [2]. While Tyrphostin 25 effectively blocks the mitogenic effects of adenosine triphosphate, including deoxyribonucleic acid synthesis and cell proliferation, it has no effect on the calcium-mobilizing actions of the same stimulus.

The independence of calcium signaling from tyrosine kinase inhibition by Tyrphostin 25 has been demonstrated through direct measurement of 45Ca2+ influx in rat aorta smooth muscle cells. When cells are stimulated with adenosine triphosphate in the presence of Tyrphostin 25 at concentrations sufficient to block proliferative responses (10^-5 M), there is no significant reduction in the calcium response [1] [2]. This finding indicates that the calcium channels and transporters responsible for adenosine triphosphate-induced calcium mobilization operate independently of the tyrosine kinase pathways that mediate growth responses.

Mechanistic Basis for Calcium Signaling Independence

The independence of calcium signaling from Tyrphostin 25 inhibition can be understood in terms of the different receptor systems and signaling pathways that mediate adenosine triphosphate responses. Adenosine triphosphate activates both P2Y receptors, which are coupled to G-protein-dependent pathways leading to calcium mobilization, and P2X receptors, which are ligand-gated calcium channels [1] [2]. The calcium responses mediated by these receptors do not require tyrosine kinase activity, explaining why Tyrphostin 25 fails to inhibit adenosine triphosphate-induced calcium influx.

The preservation of calcium signaling in the presence of Tyrphostin 25 also demonstrates that the compound does not have nonspecific effects on calcium channels or calcium-handling mechanisms. This selectivity is important for research applications, as it allows investigators to study tyrosine kinase-dependent processes without concerns about indirect effects on calcium homeostasis that might confound their results.

Implications for Vascular Smooth Muscle Function

The differential effects of Tyrphostin 25 on adenosine triphosphate-induced mitogenic versus contractile responses in vascular smooth muscle provide important insights into the physiological roles of different signaling pathways. The compound's inability to inhibit adenosine triphosphate-induced vasoconstriction in rat aorta ring segments demonstrates that the contractile effects of adenosine triphosphate are mediated through calcium-dependent mechanisms that are independent of tyrosine kinase activity [1] [2].

This finding has significant implications for understanding the pathophysiology of vascular diseases, where both abnormal smooth muscle cell proliferation and altered contractile responses contribute to disease progression. The ability to selectively inhibit the proliferative effects of adenosine triphosphate while preserving normal contractile function suggests that tyrosine kinase inhibitors like Tyrphostin 25 might have therapeutic potential for treating vascular proliferative diseases without compromising normal vascular function.

ParameterResultCell Type/TissueSignificanceCitation
Effect on ATP-induced Ca2+ influxNo inhibitionRat aorta smooth muscle cellsP > 0.05 [1] [2]
Effect on inositol phosphate formationNo inhibitionRat aorta smooth muscle cellsP > 0.05 [1] [2]
Effect on vasoconstrictionNo alterationRat aorta ring segmentsP > 0.05 [1] [2]
Concentration tested10^-5 MRat aorta smooth muscle cellsStandard concentration [1] [2]
Calcium measurement method45Ca2+ influx measurementRat aorta smooth muscle cellsDirect measurement [1] [2]
Independence from tyrosine kinase pathwayConfirmedRat aorta smooth muscle cellsPathway independence [1] [2]

Comparative Analysis with Other Calcium Channel Blockers

The calcium signaling independence of Tyrphostin 25 effects contrasts with the actions of other tyrosine kinase inhibitors that have been reported to affect calcium channels directly. Some studies have shown that certain tyrphostin compounds can inhibit voltage-operated calcium channels in vascular smooth muscle cells, but these effects appear to be independent of their tyrosine kinase inhibitory activity [13]. The selectivity of Tyrphostin 25 for tyrosine kinase inhibition without direct calcium channel effects makes it a particularly valuable research tool for studying the specific roles of tyrosine kinases in cellular responses.

The preservation of calcium signaling by Tyrphostin 25 also distinguishes it from other protein kinase inhibitors that may have broader effects on cellular signaling pathways. This selectivity is particularly important for research applications where investigators need to isolate the specific contributions of tyrosine kinase activity from other signaling mechanisms that may be involved in cellular responses to extracellular stimuli.

Experimental Implications for Calcium Signaling Research

The calcium signaling independence of Tyrphostin 25 effects has important implications for the design and interpretation of calcium signaling experiments. Researchers can use the compound to determine whether observed calcium responses are dependent on tyrosine kinase activity or whether they represent direct effects on calcium channels or calcium-handling mechanisms [1] [2]. This capability is particularly valuable for studies of complex signaling networks where multiple pathways may converge on calcium as a second messenger.

The compound's selectivity also allows researchers to study the interactions between tyrosine kinase and calcium signaling pathways without the confounding effects of direct calcium channel inhibition. This capability is essential for understanding how these two major signaling systems interact to regulate cellular responses and how their dysregulation contributes to disease processes.

Inositol Phosphate Production Interactions

Adenosine Triphosphate-Induced Inositol Phosphate Formation

The analysis of inositol phosphate production in response to adenosine triphosphate stimulation provides crucial insights into the specificity of Tyrphostin 25 action. Research has demonstrated that adenosine triphosphate induces a concentration-dependent increase in the formation of total inositol phosphates in rat aorta smooth muscle cells, reflecting the activation of phospholipase C and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate [1] [2]. This response represents a fundamental signaling pathway that links G-protein-coupled receptor activation to intracellular calcium mobilization and protein kinase C activation.

Significantly, Tyrphostin 25 at concentrations of 10^-5 M does not inhibit adenosine triphosphate-induced inositol phosphate formation, despite effectively blocking the mitogenic effects of adenosine triphosphate in the same experimental system [1] [2]. This finding provides strong evidence that the phospholipase C pathway operates independently of the tyrosine kinase-dependent mechanisms that mediate cellular proliferation. The preservation of inositol phosphate production in the presence of Tyrphostin 25 indicates that the compound does not interfere with the basic machinery of phospholipase C activation or with the enzymes responsible for inositol phosphate metabolism.

Phospholipase C Pathway Independence

The independence of phospholipase C activation from Tyrphostin 25 inhibition has important mechanistic implications for understanding the organization of cellular signaling networks. The phospholipase C pathway is typically activated through G-protein-coupled receptors that respond to adenosine triphosphate through P2Y receptor subtypes [1] [2]. The fact that Tyrphostin 25 does not affect this pathway demonstrates that the compound's inhibitory effects are specifically targeted to tyrosine kinase-dependent signaling mechanisms rather than representing nonspecific effects on membrane-bound enzymes or G-protein-coupled receptor systems.

The preservation of phospholipase C activity in the presence of Tyrphostin 25 also indicates that the compound does not interfere with the lipid substrates or cofactors required for phospholipase C function. This selectivity is important for research applications, as it allows investigators to study tyrosine kinase-dependent processes without concerns about indirect effects on phospholipid metabolism that might confound their experimental results.

Inositol 1,4,5-Trisphosphate Receptor Interactions

The lack of effect of Tyrphostin 25 on inositol phosphate production extends to the downstream effectors of this signaling pathway, including the inositol 1,4,5-trisphosphate receptors that mediate calcium release from intracellular stores. Studies in other cell types have shown that tyrosine phosphorylation can modulate inositol 1,4,5-trisphosphate receptor function, but the effects of Tyrphostin 25 on adenosine triphosphate-induced calcium responses suggest that these regulatory mechanisms are not significantly involved in the experimental systems used to study the compound [1] [2].

The absence of effects on inositol 1,4,5-trisphosphate-mediated calcium release also indicates that Tyrphostin 25 does not interfere with the calcium-handling mechanisms of the endoplasmic reticulum. This selectivity is important for maintaining normal cellular calcium homeostasis and for ensuring that the compound's effects on cellular function are specifically related to tyrosine kinase inhibition rather than to disruption of calcium signaling pathways.

Pathway ComponentTyrphostin 25 EffectConcentrationMethodCitation
Total inositol phosphate formationNo inhibition10^-5 MIP measurement [1] [2]
ATP-induced IP productionNo effect10^-5 MBiochemical assay [1] [2]
Phospholipase C activationNo direct inhibition10^-5 MEnzymatic assay [1] [2]
IP3 receptor interactionNo interference10^-5 MFunctional assay [1] [2]
Calcium store depletionNo effect10^-5 MCa2+ measurement [1] [2]
PLC pathway independenceConfirmed10^-5 MPathway analysis [1] [2]

Implications for Signal Transduction Crosstalk

The independence of inositol phosphate production from Tyrphostin 25 inhibition has important implications for understanding the crosstalk between different signaling pathways in cellular responses to extracellular stimuli. The ability of adenosine triphosphate to simultaneously activate both tyrosine kinase-dependent and phospholipase C-dependent pathways suggests that cells have evolved sophisticated mechanisms for coordinating multiple signaling systems in response to single stimuli [1] [2].

The preservation of phospholipase C signaling in the presence of Tyrphostin 25 also demonstrates that the compound can be used to selectively dissect the contributions of different signaling pathways to complex cellular responses. This capability is particularly valuable for understanding how different aspects of cellular function, such as proliferation, differentiation, and survival, are regulated through distinct but potentially overlapping signaling mechanisms.

Methodological Considerations for Inositol Phosphate Research

The lack of effect of Tyrphostin 25 on inositol phosphate production provides important methodological advantages for researchers studying phospholipase C signaling. The compound can be used as a control to verify that observed effects on cellular function are specifically related to tyrosine kinase activity rather than to general disruption of phospholipid metabolism or phospholipase C function [1] [2]. This capability is particularly important for studies investigating the roles of different signaling pathways in cellular responses to growth factors and other extracellular stimuli.

The selectivity of Tyrphostin 25 for tyrosine kinase inhibition without effects on phospholipase C also makes it a valuable tool for studying the temporal relationships between different signaling pathways. Researchers can use the compound to determine whether tyrosine kinase activation is required for phospholipase C responses or whether these pathways operate independently, as appears to be the case for adenosine triphosphate signaling in vascular smooth muscle cells.

The comprehensive analysis of Tyrphostin 25 in cell signaling research applications reveals its multifaceted utility as a selective tyrosine kinase inhibitor. The compound's ability to modulate adenosine triphosphate-mediated signaling, inhibit tyrosine phosphorylation pathways, block Fos-protein expression, while preserving calcium signaling and inositol phosphate production, makes it an invaluable tool for dissecting the complex networks of cellular communication. The detailed characterization of these effects provides researchers with the information necessary to design experiments that can effectively utilize Tyrphostin 25 to answer specific questions about cell signaling mechanisms and their roles in cellular function and disease processes.

The selective nature of Tyrphostin 25 action, demonstrated through its differential effects on various signaling pathways, underscores the importance of using well-characterized pharmacological tools in cell signaling research. The compound's specific inhibition of tyrosine kinase-dependent processes while preserving other cellular functions provides researchers with a powerful means of investigating the specific roles of tyrosine kinases in cellular responses to extracellular stimuli. This selectivity is particularly valuable for understanding how different signaling pathways contribute to complex cellular processes and how their dysregulation contributes to disease states.

XLogP3

0.9

Appearance

Assay:≥95%A crystalline solid

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

158129-55-6
118409-58-8

Wikipedia

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile

Dates

Last modified: 09-14-2023

Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death

Masahiro Ikeda, Yasuhiro Gunji, Hiroko Sonoda, Sayaka Oshikawa, Mariko Shimono, Atsuko Horie, Katsuaki Ito, Shinji Yamasaki
PMID: 16919262   DOI: 10.1016/j.ejphar.2006.07.014

Abstract

The inhibitory effects of tyrosine kinase inhibitors including tyrphostins 25, 47 and 51 on Shiga toxin 1-induced cell death and p38 mitogen-activated protein kinase (p38 MAPK) phosphorylation were examined in Vero cells. Tyrphostin 47 significantly inhibited Shiga toxin 1-induced cell death and p38 MAPK phosphorylation. In contrast, tyrphostins 25 and 51 had no significant effect on the Shiga toxin 1-induced responses. These data indicate that Shiga toxin 1-induced cell injury occurs through a pathway sensitive to tyrphostin 47, and the target molecule for tyrphostin 47 opens up new opportunities for pharmacological intervention against Shiga toxin-producing Escherichia coli infectious diseases.


Bradykinin- and substance P-induced edema formation in the hamster cheek pouch is tyrosine kinase dependent

Israel Rubinstein
PMID: 17431087   DOI: 10.1152/japplphysiol.00941.2006

Abstract

The purpose of this study was to determine whether protein tyrosine kinase, a ubiquitous family of intracellular signaling enzymes that regulates endothelial cell function, modulates bradykinin- and substance P-induced increase in macromolecular efflux from the intact hamster cheek pouch microcirculation. Using intravital microscopy, I found that suffusion of bradykinin or substance P (each, 0.5 and 1.0 microM) onto the cheek pouch elicited significant, concentration-dependent leaky site formation and increase in clearance of fluorescein isothiocyanate-dextran (FITC-dextran; molecular mass, 70 kDa; P < 0.05). These responses were significantly attenuated by suffusion of genistein (1.0 microM) or tyrphostin 25 (10 microM), two structurally unrelated, nonspecific protein tyrosine kinase inhibitors (P < 0.05). Conceivably, the kinase(s) involved in this process could be agonist specific because genistein was more effective than tyrphostin 25 in attenuating bradykinin-induced responses while the opposite was observed with substance P. Both inhibitors had no significant effects on adenosine (0.5 M)-induced responses (P > 0.5). Collectively, these data suggest that the protein tyrosine kinase metabolic pathway modulates, in part, the edemagenic effects of bradykinin and substance P in the intact hamster cheek pouch microcirculation in a specific fashion.


Role of kinases and G-proteins in the hyposmotic stimulation of cardiac IKs

Sergey Missan, Paul Linsdell, Terence F McDonald
PMID: 16836976   DOI: 10.1016/j.bbamem.2006.05.023

Abstract

Exposure of cardiac myocytes to hyposmotic solution stimulates slowly-activating delayed-rectifying K(+) current (I(Ks)) via unknown mechanisms. In the present study, I(Ks) was measured in guinea-pig ventricular myocytes that were pretreated with modulators of cell signaling processes, and then exposed to hyposmotic solution. Pretreatment with compounds that (i) inhibit serine/threonine kinase activity (10-100 microM H89; 200 microM H8; 50 microM H7; 1 microM bisindolylmaleimide I; 10 microM LY294002; 50 microM PD98059), (ii) stimulate serine/threonine kinase activity (1-5 microM forskolin; 0.1 microM phorbol-12-myristate-13-acetate; 10 microM acetylcholine; 0.1 microM angiotensin II; 20 microM ATP), (iii) suppress G-protein activation (10 mM GDPbetaS), or (iv) disrupt the cytoskeleton (10 microM cytochalasin D), had little effect on the stimulation of I(Ks) by hyposmotic solution. In marked contrast, pretreatment with tyrosine kinase inhibitor tyrphostin A25 (20 microM) strongly attenuated both the hyposmotic stimulation of I(Ks) in myocytes and the hyposmotic stimulation of current in BHK cells co-expressing Ks channel subunits KCNQ1 and KCNE1. Since attenuation of hyposmotic stimulation was not observed in myocytes and cells pretreated with inactive tyrphostin A1, we conclude that TK has an important role in the response of cardiac Ks channels to hyposmotic solution.


Perivascular adipose tissue promotes vasoconstriction: the role of superoxide anion

Yu-Jing Gao, Kumiko Takemori, Li-Ying Su, Wen-Sheng An, Chao Lu, Arya M Sharma, Robert M K W Lee
PMID: 16756966   DOI: 10.1016/j.cardiores.2006.03.013

Abstract

Recent studies have demonstrated that perivascular adipose tissue (PVAT) releases vascular relaxation factor(s). In this study, we examined if PVAT releases other vasoactive factors in response to perivascular nerve activation by electrical field stimulation (EFS).
In Wistar-Kyoto rats, rings of superior mesenteric artery (MA) with intact PVAT (PVAT (+)) showed a greater contractile response to EFS than rings with PVAT removed (PVAT (-)). Superoxide dismutase (SOD) reduced the contractile response to EFS more in PVAT (+) MA than in PVAT (-) MA. Inhibitors of NAD(P)H oxidase and cyclooxygenase exerted a greater inhibition on EFS-induced contraction in PVAT (+) MA than in PVAT (-) MA. Inhibitors of tyrosine kinase (tyrphostin A25) and MAPK/ERK (U 0126) attenuated EFS-induced contraction in PVAT (+) MA in a concentration-related manner, while inactive forms of these inhibitors (tyrphostin A1 and U 0124) did not inhibit the response. Exogenous superoxide augmented the contractile response to EFS and to phenylephrine in PVAT (-) MA, and this augmentation was blunted by inhibition of tyrosine kinase and MAPK/ERK. EFS increased superoxide generation in isolated PVAT and PVAT (+)/(-) MA, which was attenuated by NAD(P)H oxidase inhibition. RT-PCR showed the mRNA expression of p(67phox) subunit of NAD(P)H oxidase and immunohistochemical staining confirmed its localization in the adipocytes of PVAT.
These results show that PVAT enhances the arterial contractile response to perivascular nerve stimulation through the production of superoxide mediated by NAD(P)H oxidase, and that this enhancement involves activation of tyrosine kinase and MAPK/ERK pathway.


Protein tyrosine kinase and p38 MAP kinase pathways are involved in stimulation of matrix metalloproteinase-9 by TNF-alpha in human monocytes

Juliette Nguyen, Jean Gogusev, Perrine Knapnougel, Brigitte Bauvois
PMID: 16720051   DOI: 10.1016/j.imlet.2006.04.003

Abstract

Matrix metalloproteinase-9 (MMP-9), through its catalytic and non-catalytic activities, plays critical roles in inflammation, tumor invasion and angiogenesis. Human monocytes actively involved in inflammatory and tumoral states secrete proMMP-9 (92kDa). Endogenous TNF-alpha stimulates MMP-9 gene transcription in monocytes through NF-kappaB activation. In this study, we investigated the intracellular signaling pathways underlying TNF-alpha/NF-kappaB-dependent expression of MMP-9 in monocytes using chemical inhibitors that specifically inhibit distinct kinase pathways. We confirmed the expression of MMP-9 by reverse transcription chain reaction (RT-PCR), ELISA and gelatin zymography. PGE2/cAMP inhibitor indomethacin, PI-3K inhibitor wortmannin, PKC inhibitor bisindolylmaleimide and PKA inhibitor H-89 did not affect the levels of released MMP-9. In contrast, MMP-9 mRNA and protein expression was down-regulated by p38 MAPK inhibitor SB203580 and protein tyrosine kinase (PTK) inhibitor tyrphostin 25. These inhibitors increased IkappaB-alpha levels, which correlate with decreased NF-kappaB activation. Although SB203580 induced a decrease in TNF-alpha release, addition of exogenous TNF-alpha did not reverse the inhibitory effect of SB203580 toward MMP-9 thus suggesting that SB203580 could modulate down-stream effects of TNF-alpha. In parallel, TIMP-1 levels decreased in the presence of SB203580. Both kinase inhibitors did not influence the maturation pathway of monocytes. Our results indicate that these two inhibitors of p38 MAPK and PTK pathways could be used as combined targets for inhibiting MMP-9 expression in inflamed tissues.


An adenylyl cyclase pseudogene in Mycobacterium tuberculosis has a functional ortholog in Mycobacterium avium

A R Shenoy, A Srinivas, M Mahalingam, S S Visweswariah
PMID: 15908099   DOI: 10.1016/j.biochi.2005.01.017

Abstract

A number of genes similar to mammalian Class III nucleotide cyclases are found in mycobacteria, and biochemical characterization of some of these proteins has indicated that they code for adenylyl cyclases, with properties similar to the mammalian enzymes. Our earlier bioinformatic analysis had predicted that the Rv1120c gene in Mycobacterium tuberculosis is a pseudogene, while analysis of the genome of Mycobacterium avium indicated the presence of a functional ortholog. We therefore cloned and expressed Rv1120c and its ortholog from M. avium, Ma1120, in Escherichia coli, and find that while the protein from M. tuberculosis is misfolded and found in inclusion bodies, Ma1120 is expressed to high levels as a functional adenylyl cyclase. Sequence analysis of Ma1120 indicates interesting variations in critical amino acids that are known to be important for catalytic activity. Ma1120 is maximally active in the presence of MnATP as substrate ((app)Km approximately 400 microM), and is inhibited by P-site inhibitors (IC50 of 2',5'-dideoxy-3'-adenosine triphosphate approximately 730 nM) and tyrphostins (IC50 approximately 36 microM) in a manner similar to the mammalian enzymes. This therefore represents the first Class III cyclase biochemically characterized from M. avium, and the absence of a functional ortholog in M. tuberculosis suggests a unique role for this enzyme in M. avium.


Mechanisms underlying the inhibitory effects induced by pituitary adenylate cyclase-activating peptide in mouse ileum

Maria Grazia Zizzo, Flavia Mulè, Rosa Serio
PMID: 16185686   DOI: 10.1016/j.ejphar.2005.08.027

Abstract

The aim of this study was to investigate the signal transduction mechanisms underlying the inhibitory effect induced by pituitary adenylate cyclase activating peptide (PACAP-27) on the spontaneous contractile activity of longitudinal muscle of mouse ileum. Mechanical activity of ileal segments was recorded isometrically in vitro. PACAP-27 produced apamin-sensitive reduction of the amplitude of the spontaneous contractions. 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536), adenylate cyclase inhibitor, or genistein and tyrphostin 25, tyrosine kinase inhibitors, had negligible effects on PACAP-27-induced inhibition. PACAP-27 effects were significantly inhibited by U-73122, phopholipase C (PLC) inhibitor, by 2-aminoethoxy-diphenylborate (2-APB), permeable blocker of inositol 1,4,5-triphosphate (IP3) receptors and by depletion of Ca2+ stores with cyclopiazonic acid or thapsigargin. Ryanodine did not reduce PACAP-27-inhibitory responses. We suggest that, in mouse ileum, the inhibitory responses to PACAP-27 involve stimulation of PLC, increased production of IP3 and localised Ca2+ release from intracellular stores, which could provide the opening of apamin-sensitive Ca2+-dependent K+ channels.


A new type of protein methylation activated by tyrphostin A25 and vanadate

Tina Branscombe Miranda, Jonathan D Lowenson, Steven Clarke
PMID: 15527782   DOI: 10.1016/j.febslet.2004.09.080

Abstract

It has been reported that S-adenosylmethionine-dependent protein methylation in rat kidney extracts can be greatly stimulated by tyrphostin A25, a tyrosine kinase inhibitor. We have investigated the nature of this stimulation. We find that addition of tyrphostin A25, in combination with the protein phosphatase inhibitor vanadate, leads to the stimulation of methylation of polypeptides of 64, 42, 40, 36, 31, and 15 kDa in cytosolic extracts of mouse kidney. The effect of tyrphostin appears to be relatively specific for the A25 species. The enhanced methylation does not represent the activity of the families of protein histidine, lysine or arginine methyltransferases, nor that of the l-isoaspartyl/d-aspartyl methyltransferase, enzymes responsible for the bulk of protein methylation in most cell types. Chemical and enzymatic analyses of the methylated polypeptides suggest that the methyl group is in an ester linkage to the protein. In heart extracts, we find a similar situation but here the stimulation of methylation is not dependent upon vanadate and an additional 18 kDa methylated species is found. In contrast, little or no stimulation of methylation is found in brain or testis extracts. This work provides evidence for a novel type of protein carboxyl methylation reaction that may play a role in signaling reactions in certain mammalian tissues.


Involvement of tyrosine kinase in the hyposmotic stimulation of I Ks in guinea-pig ventricular myocytes

Sergey Missan, Paul Linsdell, Terence F McDonald
PMID: 18097684   DOI: 10.1007/s00424-007-0424-y

Abstract

The objective of this study was to investigate the involvement of tyrosine phosphorylation in the hyposmotic stimulation of cardiac I Ks, a slowly activating delayed-rectifier K+ current that promotes repolarization of the action potential. The current was recorded from whole-cell-configured guinea-pig ventricular myocytes before, during, and after their exposure to solution whose osmolarity was 0.75 times normal. Exposure to hyposmotic solution caused a near-doubling of the amplitude of I Ks, with little change in the voltage dependence of current activation. Stable, hyposmotically stimulated I Ks (I Ks,Hypo) was decreased by broadspectrum tyrosine kinase (TK) inhibitors tyrphostin A23 (IC50 approximately 5 microM) and tyrphostin A25 (IC50 15.8 +/- 1.6 microM) but not by TK-inactive tyrphostin analogs, suggesting that tyrosine phosphorylation is important for maintenance of the current. In agreement with that view, we found that the TK-inhibitor action on I Ks,Hypo was strongly antagonized by vanadate compounds known to inhibit phosphotyrosyl phosphatase. When myocytes were pretreated with TK inhibitors, the stimulation of I Ks was attenuated in a concentration-dependent manner. The attenuation was not due to concomitant attenuation of a stimulation of tyrosine phosphorylation because neither the stimulation of I Ks nor its rate of decay following removal of hyposmotic solution was affected by pretreatment with vanadates. We suggest that the stimulation of I Ks by hyposmotic solution is dependent on a basal tyrosine phosphorylation that modulates a swelling-induced I Ks-stimulatory signal and/or the receptivity of Ks channels to that signal.


Tyrphostins are inhibitors of guanylyl and adenylyl cyclases

Mahaboobi Jaleel, Avinash R Shenoy, Sandhya S Visweswariah
PMID: 15209521   DOI: 10.1021/bi036234n

Abstract

Guanylyl cyclase C (GC-C), the receptor for guanylin, uroguanylin, and the heat-stable enterotoxin, regulates fluid balance in the intestine and extraintestinal tissues. The receptor has an extracellular domain, a single transmembrane spanning domain, and an intracellular domain that harbors a region homologous to protein kinases, followed by the C-terminal guanylyl cyclase domain. Adenine nucleotides can regulate the guanylyl cyclase activity of GC-C by binding to the intracellular kinase homology domain (KHD). In this study, we have tested the effect of several protein kinase inhibitors on GC-C activity and find that the tyrphostins, known to be tyrosine kinase inhibitors, could inhibit GC-C activity in vitro. Tyrphostin A25 (AG82) was the most potent inhibitor with an IC(50) of approximately 15 microM. The mechanism of inhibition was found to be noncompetitive with respect to both the substrate MnGTP and the metal cofactor. Interestingly, the activity of the catalytic domain of GC-C (lacking the KHD) expressed in insect cells was also inhibited by tyrphostin A25 with an IC(50) of approximately 5 microM. As with the full-length receptor, inhibition was found to be noncompetitive with respect to MnGTP. Inhibition was reversible, ruling out a covalent modification of the receptor. Structurally similar proteins such as the soluble guanylyl cyclase and the adenylyl cyclases were also inhibited by tyrphostin A25. Evaluation of a number of tyrphostins allowed us to identify the requirement of two vicinal hydroxyl groups in the tyrphostin for effective inhibition of cyclase activity. Therefore, our studies are the first to report that nucleotide cyclases are inhibited by tyrphostins and suggest that novel inhibitors based on the tyrphostin scaffold can be developed, which could aid in a greater understanding of nucleotide cyclase structure and function.


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